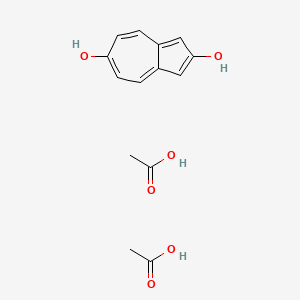
Acetic acid;azulene-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;azulene-2,6-diol is a compound that combines the properties of acetic acid and azulene-2,6-diol. Acetic acid is a simple carboxylic acid known for its pungent smell and is commonly found in vinegar. Azulene-2,6-diol is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color and unique chemical properties. The combination of these two compounds results in a molecule with interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;azulene-2,6-diol typically involves the dihydroxylation of azulene. This can be achieved through various methods, including the use of osmium tetroxide or other oxidizing agents. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidants. The use of hypervalent iodine reagents under mild conditions has been explored for efficient and sustainable production .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;azulene-2,6-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the diol groups into other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include osmium tetroxide for dihydroxylation, hydrogen halides for substitution, and various oxidizing agents for further oxidation. The reactions typically occur under controlled temperatures and in the presence of catalysts .
Major Products Formed
The major products formed from these reactions include various azulene derivatives with modified functional groups, which can have different chemical and biological properties .
Applications De Recherche Scientifique
Acetic acid;azulene-2,6-diol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Azulene derivatives, including this compound, have shown potential in anti-inflammatory, antibacterial, and antineoplastic therapies
Industry: The compound is used in the development of optoelectronic devices and other technological applications due to its unique physicochemical properties
Mécanisme D'action
The mechanism of action of acetic acid;azulene-2,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic azulene core can interact with cellular membranes and proteins, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid;azulene-2,6-diol include other azulene derivatives such as guaiazulene and chamazulene. These compounds share the azulene core structure but differ in their functional groups and chemical properties .
Uniqueness
What sets this compound apart is the presence of both acetic acid and diol functional groups, which confer unique reactivity and biological activity.
Propriétés
Numéro CAS |
63752-76-1 |
|---|---|
Formule moléculaire |
C14H16O6 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
acetic acid;azulene-2,6-diol |
InChI |
InChI=1S/C10H8O2.2C2H4O2/c11-9-3-1-7-5-10(12)6-8(7)2-4-9;2*1-2(3)4/h1-6,11-12H;2*1H3,(H,3,4) |
Clé InChI |
GCQXRUNWJSRUHP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1=CC2=CC(=CC2=CC=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


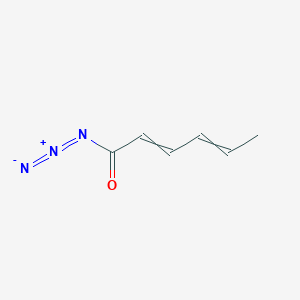
![N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide](/img/structure/B14486651.png)

![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)

![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)


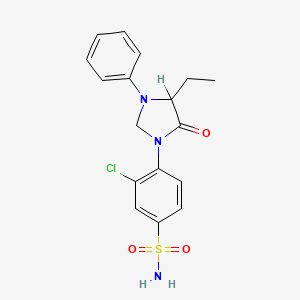
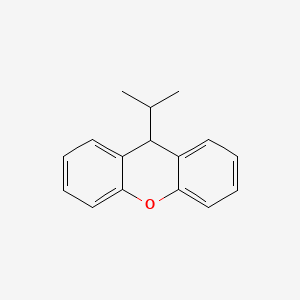
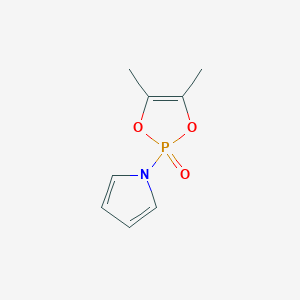
![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)

